
alpha-D-galactosyl-(1->2)-D-galactose
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-O-(A-D-GALACTOPYRANOSYL)-D-GALACTOPYRANOSE is a disaccharide composed of two galactose molecules linked through an alpha-glycosidic bond between the first carbon (anomeric carbon) of one galactose and the second oxygen of the other . This compound is significant in various biochemical and industrial applications due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-O-(A-D-GALACTOPYRANOSYL)-D-GALACTOPYRANOSE typically involves the enzymatic or chemical glycosylation of galactose. The process includes:
Enzymatic Glycosylation: Utilizing glycosyltransferase enzymes to catalyze the formation of the glycosidic bond under controlled conditions.
Chemical Glycosylation: Employing chemical catalysts and protecting groups to facilitate the selective formation of the glycosidic bond.
Industrial Production Methods: Industrial production of this disaccharide often involves large-scale fermentation processes using genetically engineered microorganisms that express the necessary glycosyltransferase enzymes. The fermentation broth is then processed to isolate and purify the disaccharide.
Análisis De Reacciones Químicas
Types of Reactions: 2-O-(A-D-GALACTOPYRANOSYL)-D-GALACTOPYRANOSE undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alditols.
Substitution: Hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as periodic acid or bromine water under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Acyl chlorides or alkyl halides in the presence of a base like pyridine.
Major Products Formed:
Oxidation: Formation of galacturonic acid derivatives.
Reduction: Formation of galactitol.
Substitution: Formation of various galactosyl derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
2-O-(A-D-GALACTOPYRANOSYL)-D-GALACTOPYRANOSE has numerous applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex carbohydrates and glycoconjugates.
Biology: Serves as a substrate for studying glycosylation processes and enzyme kinetics.
Medicine: Investigated for its potential role in drug delivery systems and as a therapeutic agent in metabolic disorders.
Industry: Utilized in the production of bioactive compounds and as a functional ingredient in food and cosmetic products.
Mecanismo De Acción
The mechanism of action of 2-O-(A-D-GALACTOPYRANOSYL)-D-GALACTOPYRANOSE involves its interaction with specific glycosyltransferase enzymes, facilitating the transfer of galactose units to acceptor molecules. This process is crucial in the biosynthesis of glycoproteins and glycolipids, which play vital roles in cellular communication and metabolism.
Comparación Con Compuestos Similares
2-O-(A-D-GALACTOPYRANOSYL)-D-GLUCOPYRANOSE: A disaccharide where galactose is linked to glucose.
LACTOSE: Composed of galactose and glucose linked by a beta-glycosidic bond.
MELIBIOSE: Consists of galactose and glucose linked by an alpha-glycosidic bond.
Uniqueness: 2-O-(A-D-GALACTOPYRANOSYL)-D-GALACTOPYRANOSE is unique due to its specific alpha-glycosidic linkage between two galactose molecules, which imparts distinct biochemical properties and reactivity compared to other disaccharides.
Propiedades
Fórmula molecular |
C12H22O11 |
|---|---|
Peso molecular |
342.30 g/mol |
Nombre IUPAC |
(3R,4S,5R,6R)-6-(hydroxymethyl)-3-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2,4,5-triol |
InChI |
InChI=1S/C12H22O11/c13-1-3-6(16)8(18)10(11(20)21-3)23-12-9(19)7(17)5(15)4(2-14)22-12/h3-20H,1-2H2/t3-,4-,5+,6+,7+,8+,9-,10-,11?,12-/m1/s1 |
Clave InChI |
HIWPGCMGAMJNRG-JZSVMVJISA-N |
SMILES isomérico |
C([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H]([C@H]([C@H](OC2O)CO)O)O)O)O)O)O |
SMILES canónico |
C(C1C(C(C(C(O1)O)OC2C(C(C(C(O2)CO)O)O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


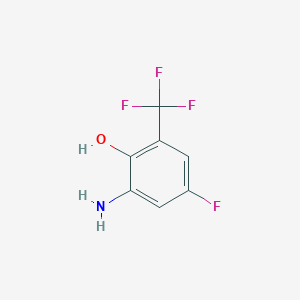
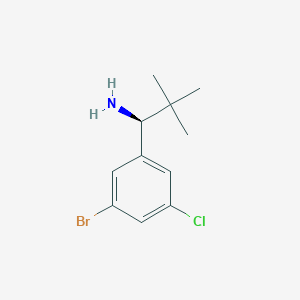
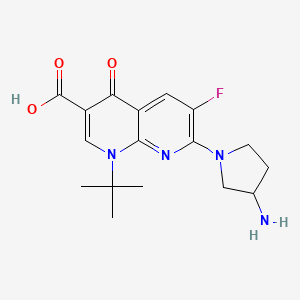
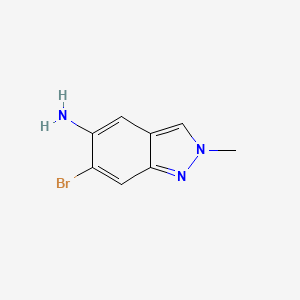
![6-Fluoro-1-phenyl-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]quinoline](/img/structure/B12847017.png)
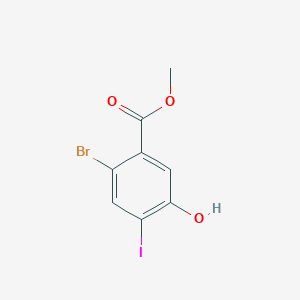
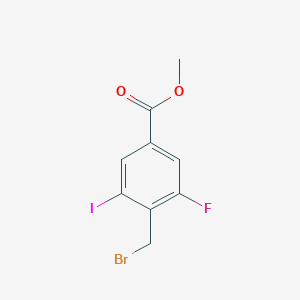
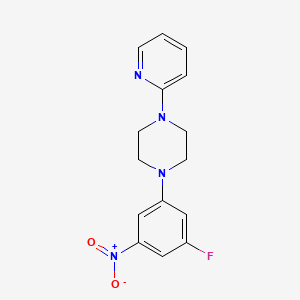
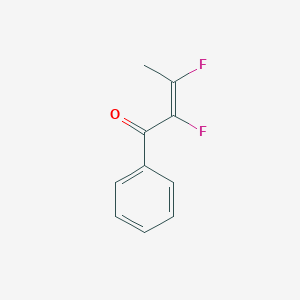
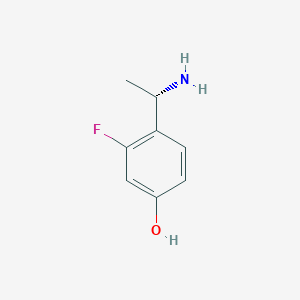
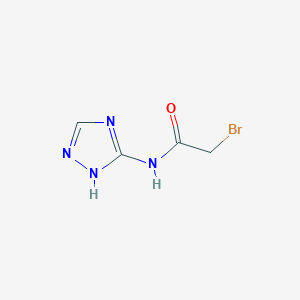
![N-Methyl-4-(pyrazolo[1,5-b]pyridazin-3-yl)pyrimidin-2-amine](/img/structure/B12847070.png)
![3-Fluoro-4'-(methylsulfonyl)[1,1'-biphenyl]-4-amine](/img/structure/B12847077.png)
![3-(4-(2-Phenoxyethoxy)phenyl)-8-chloroimidazo[1,2-a]pyrazine](/img/structure/B12847083.png)
